molecular formula C16H10ClN3O3S B11973072 3-chloro-N'-[(E)-(4-nitrophenyl)methylidene]-1-benzothiophene-2-carbohydrazide

3-chloro-N'-[(E)-(4-nitrophenyl)methylidene]-1-benzothiophene-2-carbohydrazide

Cat. No.: B11973072
M. Wt: 359.8 g/mol
InChI Key: XQUQEKWJKFIYHX-GIJQJNRQSA-N
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Description

3-chloro-N’-[(E)-(4-nitrophenyl)methylidene]-1-benzothiophene-2-carbohydrazide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene ring, a nitrophenyl group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-[(E)-(4-nitrophenyl)methylidene]-1-benzothiophene-2-carbohydrazide typically involves the condensation of 3-chloro-1-benzothiophene-2-carbohydrazide with 4-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N’-[(E)-(4-nitrophenyl)methylidene]-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-N’-[(E)-(4-nitrophenyl)methylidene]-1-benzothiophene-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N’-[(E)-(4-nitrophenyl)methylidene]-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzothiophene ring can interact with various biological macromolecules. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-6-methoxy-N’-[(E)-(4-nitrophenyl)methylidene]-1-benzothiophene-2-carbohydrazide
  • 3-chloro-N’-[(E)-(2-chloro-7-methyl-3-quinolinyl)methylidene]-6-methoxy-1-benzothiophene-2-carbohydrazide
  • 3-chloro-N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-6-methoxy-1-benzothiophene-2-carbohydrazide

Uniqueness

3-chloro-N’-[(E)-(4-nitrophenyl)methylidene]-1-benzothiophene-2-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitrophenyl group and a benzothiophene ring makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C16H10ClN3O3S

Molecular Weight

359.8 g/mol

IUPAC Name

3-chloro-N-[(E)-(4-nitrophenyl)methylideneamino]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H10ClN3O3S/c17-14-12-3-1-2-4-13(12)24-15(14)16(21)19-18-9-10-5-7-11(8-6-10)20(22)23/h1-9H,(H,19,21)/b18-9+

InChI Key

XQUQEKWJKFIYHX-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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